molecular formula C11H23N3OSi B15364737 (4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanamine

(4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanamine

Cat. No.: B15364737
M. Wt: 241.40 g/mol
InChI Key: RVMUTYWRGZTNLF-UHFFFAOYSA-N
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Description

4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine is an organic compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The compound possesses various functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine generally involves the reaction of suitable precursors under controlled conditions:

  • Step 1: The synthesis typically begins with the formation of 4-methylpyrazole. This can be achieved through the reaction of a suitable aldehyde (e.g., 4-methylbenzaldehyde) with hydrazine to form the pyrazole ring.

  • Step 2: The addition of the trimethylsilyl protecting group to the pyrazole is achieved using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) to ensure the protection of the nitrogen atom.

  • Step 3: The introduction of the ethoxymethyl group involves the reaction of the protected pyrazole with ethoxymethyl chloride under basic conditions (e.g., using sodium hydride as a base).

  • Step 4: The final step involves the deprotection of the trimethylsilyl group using acidic conditions to yield the desired compound.

Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity by:

  • Scaling up reaction volumes while maintaining reaction conditions to ensure reproducibility.

  • Utilizing continuous flow reactors to improve reaction efficiency and control.

  • Employing purification techniques like recrystallization or chromatographic methods to obtain high-purity products.

Types of Reactions it Undergoes

  • Oxidation: The compound may undergo oxidation reactions typically at the methyl group or other functional groups, forming corresponding oxides or related derivatives.

  • Reduction: Reduction reactions can occur, especially at functional groups like the pyrazole ring, leading to the formation of reduced derivatives.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the functional groups present in the compound.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

  • Substitution: Use of alkyl halides or acyl chlorides under basic or acidic conditions, depending on the specific substitution desired.

Major Products Formed

  • Oxidation: Formation of oxides or hydroxylated derivatives.

  • Reduction: Formation of reduced pyrazole derivatives.

  • Substitution: Introduction of new functional groups leading to a variety of substituted pyrazole compounds.

Chemistry

  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

  • Ligand Design: Forms the basis for designing ligands in coordination chemistry.

Biology

  • Drug Development:

Medicine

  • Therapeutic Agents: Research into its potential as a therapeutic agent due to its unique structural properties.

Industry

  • Agrochemicals: Exploration as a component in the development of novel agrochemicals.

  • Material Science: Potential use in the synthesis of materials with specific desired properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine involves its interaction with molecular targets and pathways. The compound's effects are typically mediated through:

  • Molecular Targets: Binding to specific proteins or enzymes, leading to modulation of their activity.

  • Pathways Involved: Participation in biochemical pathways that affect cell signaling, metabolism, or other physiological processes.

Similar Compounds

  • 1-Methylpyrazole: Similar in structure but lacks the ethoxymethyl group and the trimethylsilyl group.

  • 3,5-Dimethylpyrazole: Similar pyrazole ring but with different substituents.

Uniqueness

  • Functional Groups: The presence of unique functional groups like the ethoxymethyl and trimethylsilyl moieties sets it apart from other pyrazole derivatives.

Properties

Molecular Formula

C11H23N3OSi

Molecular Weight

241.40 g/mol

IUPAC Name

[4-methyl-1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H23N3OSi/c1-10-8-14(13-11(10)7-12)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3

InChI Key

RVMUTYWRGZTNLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1CN)COCC[Si](C)(C)C

Origin of Product

United States

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